![molecular formula C7H9BrClN3 B13599430 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide is an organic compound known for its unique structure and potential applications in various fields. It is a derivative of pyrido[4,3-d]pyrimidine, a class of compounds that have been studied for their biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide typically involves multi-step reactions. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
化学反応の分析
Types of Reactions
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds .
科学的研究の応用
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Another derivative with similar structural features but different functional groups.
Uniqueness
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H9BrClN3 |
|---|---|
分子量 |
250.52 g/mol |
IUPAC名 |
4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
InChIキー |
CIUUSIGWPBGVEJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1N=CN=C2Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




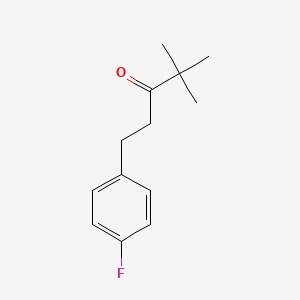
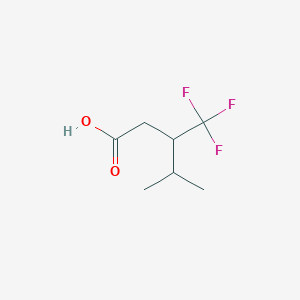

![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)

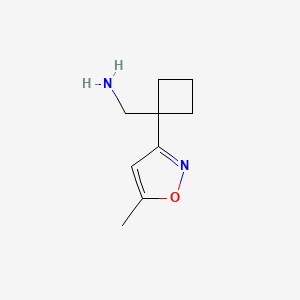


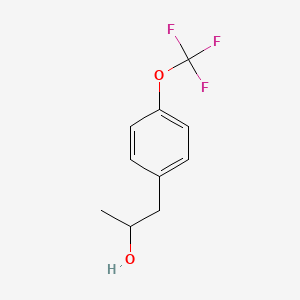
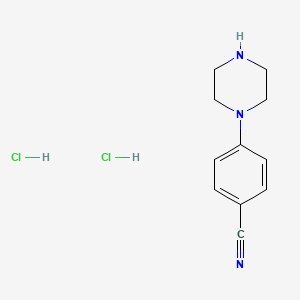
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
